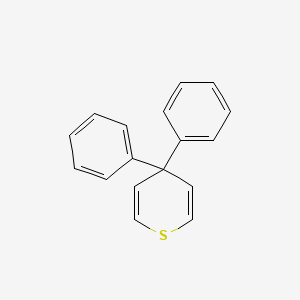
4,4-Diphenyl-4H-thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diphenyl-4H-thiopyran is a heterocyclic compound characterized by a sulfur atom in a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-4H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Diphenyl-4H-thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiopyran ring into sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiopyrans
Substitution: Functionalized thiopyrans with various substituents
Wissenschaftliche Forschungsanwendungen
4,4-Diphenyl-4H-thiopyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Wirkmechanismus
The mechanism by which 4,4-Diphenyl-4H-thiopyran exerts its effects depends on the specific application. In chemical reactions, the sulfur atom in the thiopyran ring can participate in various interactions, including coordination with metals and nucleophilic attacks. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,4,4,6-Tetraphenyl-4H-thiopyran
- 4H-Thiopyran-4-one, 2,6-diphenyl-, 1,1-dioxide
Comparison: 4,4-Diphenyl-4H-thiopyran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties
Eigenschaften
CAS-Nummer |
65783-77-9 |
|---|---|
Molekularformel |
C17H14S |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
4,4-diphenylthiopyran |
InChI |
InChI=1S/C17H14S/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
XETWYPXDYCNUHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=CSC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















